1H,1H,2H,2H-Perfluorodecyl perfluorooctanoate
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Overview
Description
1H,1H,2H,2H-Perfluorodecyl perfluorooctanoate is a fluorinated compound known for its unique properties such as low surface tension, excellent chemical and thermal stability, and hydrophobicity. These characteristics make it valuable in various industrial and scientific applications, particularly in the fields of surface coatings, biomedical devices, and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H,1H,2H,2H-Perfluorodecyl perfluorooctanoate typically involves the reaction of perfluorooctanoic acid with perfluorodecyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or a base like sodium hydroxide to facilitate esterification. The reaction conditions often include elevated temperatures and controlled environments to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes. The raw materials, perfluorooctanoic acid and perfluorodecyl alcohol, are reacted in industrial reactors with precise control over temperature, pressure, and reaction time. The product is then purified through distillation or recrystallization to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 1H,1H,2H,2H-Perfluorodecyl perfluorooctanoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products: The major products formed from these reactions include perfluorinated carboxylic acids, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
1H,1H,2H,2H-Perfluorodecyl perfluorooctanoate is widely used in scientific research due to its unique properties:
Chemistry: It is used as a monomer in the synthesis of fluorinated polymers and copolymers, which are utilized in coatings and sealants.
Biology: The compound is employed in the development of hydrophobic coatings for biomedical devices, reducing friction and enhancing biocompatibility.
Medicine: It is used in drug delivery systems to improve the stability and bioavailability of pharmaceuticals.
Industry: The compound is applied in the production of non-stick coatings, stain-resistant fabrics, and anti-corrosion materials.
Mechanism of Action
1H,1H,2H,2H-Perfluorodecyl perfluorooctanoate can be compared with other similar fluorinated compounds such as:
- 1H,1H,2H,2H-Perfluorodecyl acrylate
- 1H,1H,2H,2H-Perfluorodecyltriethoxysilane
- 1H,1H,2H,2H-Perfluorooctyl methacrylate
Uniqueness: What sets this compound apart is its specific combination of perfluorinated decyl and octanoate groups, which provide a unique balance of hydrophobicity and reactivity. This makes it particularly effective in applications requiring both stability and functional versatility.
Comparison with Similar Compounds
- 1H,1H,2H,2H-Perfluorodecyl acrylate: Known for its use in polymer synthesis and surface coatings.
- 1H,1H,2H,2H-Perfluorodecyltriethoxysilane: Utilized in the production of superhydrophobic surfaces and coatings.
- 1H,1H,2H,2H-Perfluorooctyl methacrylate: Applied in the creation of fluorinated polymers with low surface energy.
Properties
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H4F32O2/c19-4(20,6(23,24)8(27,28)10(31,32)12(35,36)14(39,40)16(43,44)18(48,49)50)1-2-52-3(51)5(21,22)7(25,26)9(29,30)11(33,34)13(37,38)15(41,42)17(45,46)47/h1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPSGGGCZLRESW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H4F32O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10895984 |
Source
|
Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl pentadecafluorooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10895984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
860.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886046-97-5 |
Source
|
Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl pentadecafluorooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10895984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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